molecular formula C21H17N3O B5823427 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5823427
M. Wt: 327.4 g/mol
InChI Key: UXMCUUNPUKHCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a chemical compound built around the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. This benzamide derivative is offered as a building block for early-stage discovery research and investigative studies. The imidazo[1,2-a]pyridine core is a significant pharmacophore, forming the basis of several approved drugs and investigational compounds. Research into analogous 2-phenylimidazo[1,2-a]pyridine structures has demonstrated their relevance across multiple therapeutic areas. These derivatives have been identified as high-affinity and selective ligands for central and peripheral benzodiazepine receptors, indicating potential applications in neuroscience research . Furthermore, novel 2-phenyl-imidazo[1,2-a]pyridine analogues have been explored as antiproliferative agents, with studies showing they can target tubulin polymerization to inhibit cancer cell growth . Recent investigations also highlight the imidazo[1,2-a]pyridine scaffold as a promising template for developing new inhibitors of cholinesterase enzymes, a key pathway in Alzheimer's disease research . The structural features of this compound make it a valuable candidate for researchers working in hit identification, lead optimization, and structure-activity relationship (SAR) studies within these and other biological contexts. This product is provided for research purposes as part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-9-8-14-24-19(15)22-18(16-10-4-2-5-11-16)20(24)23-21(25)17-12-6-3-7-13-17/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMCUUNPUKHCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes to N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

The compound is typically synthesized through multistep reactions involving:

  • Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes.

  • Amidation at the C-3 position using benzoyl chloride or coupling agents.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Core formationCuBr, ethanol, 60°C, aerobic oxidation80–90%
AmidationBenzoyl chloride, DMAP, DCM, room temperature65–75%

For example, CuBr-catalyzed oxidative coupling of 2-amino-8-methylpyridine with α-bromocinnamaldehyde generates the imidazo[1,2-a]pyridine intermediate, followed by benzoylation to install the amide group .

Functionalization Reactions

The benzamide and imidazopyridine moieties enable diverse transformations:

Imidation at C-3 Position

Radical-mediated imidation using (diacetoxyiodo)benzene (PIDA) and N-fluorobenzenesulfonimide (NFSI):

  • Conditions : Toluene, 60°C, 15–60 min.

  • Outcome : Substitution of the benzamide group with sulfonamides (e.g., N-(phenylsulfonyl) derivatives) .

  • Yield : 68–89% depending on substituents .

Oxidative C–H Functionalization

Transition-metal-catalyzed reactions enable regioselective modifications:

  • Cu(I)-catalyzed transannulation with aldehydes introduces formyl groups .

  • Pd-mediated cross-coupling (e.g., Suzuki–Miyaura) for aryl group installation .

Acid-Catalyzed Hydrolysis

  • Conditions : Triflic acid (TfOH), CH₂Cl₂, 25°C.

  • Outcome : Cleavage of the benzamide group to yield 8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine .

  • Mechanism : Protonation of the amide carbonyl followed by nucleophilic attack .

Radical Inhibition

  • Radical scavengers (e.g., TEMPO) suppress reactions involving the imidazopyridine radical cation intermediate, confirming radical pathways in imidation .

Spectroscopic Characterization

Critical data for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 7.92–7.90 (m, 4H, aromatic), 2.65 (s, 3H, CH₃) .

  • IR (KBr) : 1677 cm⁻¹ (C=O stretch), 3419 cm⁻¹ (N–H stretch) .

Challenges and Limitations

  • Regioselectivity : Competing reactions at the C-3 vs. C-8 positions require careful optimization .

  • Sensitivity to oxidants : Over-oxidation can degrade the imidazopyridine core under harsh conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core with a methyl group at the 8-position and a phenyl group at the 2-position. Its molecular formula is C14H13N3, and it has been studied for its unique reactivity and stability.

Scientific Research Applications

1. Medicinal Chemistry

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been investigated for its potential as a pharmaceutical lead compound. Its applications include:

  • Selective COX-2 Inhibition : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is crucial in the inflammatory response. This property makes it a candidate for developing anti-inflammatory drugs .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits moderate anticancer properties against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against several bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .

3. Material Science

The compound serves as a building block for synthesizing advanced materials and dyes. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and colorfastness .

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

CompoundCOX-2 InhibitionAntimicrobial ActivityAnticancer Activity
This CompoundHighModerate to HighModerate
2-Phenylimidazo[1,2-a]pyridineLowModerateLow
8-Methylimidazo[1,2-a]pyridineModerateLowModerate

This table illustrates that while similar compounds may possess some biological activities, the unique substitution pattern of this compound enhances its efficacy .

Case Studies

Case Study 1: COX-2 Inhibition

A study evaluated the efficacy of this compound as a COX-2 inhibitor in vitro. The results demonstrated a significant reduction in prostaglandin E2 production in human fibroblast cells treated with the compound compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial effects of this compound were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers

  • N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Differs by a methyl group at the 7-position instead of the 8-position.
  • N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide : Lacks the 8-methyl group, resulting in reduced molecular weight (313.35 vs. 327.38 g/mol) and altered LogP (4.64 vs. ~4.9), which may influence solubility and membrane permeability .

Halogenated Derivatives

  • N-(6,8-Dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide: Incorporates bromine atoms at the 6- and 8-positions and a methoxybenzamide group.

Sulfur-Containing Analogs

  • Bis(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane (4l): Features a sulfane bridge between two imidazo[1,2-a]pyridine units. This dimerization significantly increases molecular weight (634.78 g/mol) and may reduce solubility compared to the monomeric benzamide derivative .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Melting Point (°C) Key Substituents
N-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 327.38 ~4.9 Not reported 8-Me, 2-Ph, benzamide
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzamide 313.35 4.64 Not reported 2-Ph, benzamide
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide 327.38 ~4.9 Not reported 7-Me, 2-Ph, benzamide
Compound 4l 634.78 N/A Not reported Sulfane-bridged dimer, 8-Me, 2-Ph
Compound 26 487.51 N/A 263–265 3-Fluoro, pyrrolidine-carbonyl

Notes:

  • LogP values are estimated for analogs without experimental data.
  • Halogenation (e.g., bromine in ) increases molecular weight but may compromise solubility.

Anti-Inflammatory Activity

  • This compound: No direct activity reported, but structurally related compounds (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide) show potent anti-inflammatory effects, surpassing aspirin in preclinical models .

Kinase Inhibition

  • Pruvonertinib : A tyrosine kinase inhibitor featuring an 8-methylimidazo[1,2-a]pyridine subunit. Its efficacy highlights the scaffold’s relevance in oncology, though substituent optimization (e.g., methoxy vs. methyl groups) is critical for pharmacokinetics .
  • Compound 15 Analogues: Modifications at the 8-position (e.g., amino groups) led to poor oral bioavailability in rats, whereas the 8-methyl substitution in the target compound may mitigate such issues .

Biological Activity

N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H18N4O and a molecular weight of 318.38 g/mol. The compound features an imidazo[1,2-a]pyridine core with a benzamide moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition : It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

In Vitro Studies

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induces apoptosis
HCT116 (colon cancer)4.5Inhibits cell proliferation
A375 (melanoma)6.0Activates caspase pathways

These studies demonstrate that this compound has significant anticancer properties, particularly against cervical and colon cancer cells.

Animal Studies

In vivo studies have shown promising results regarding the anti-tumor efficacy of this compound:

  • Tumor Growth Inhibition : In mouse models bearing xenograft tumors, administration of this compound resulted in a 67% reduction in tumor volume compared to control groups after 28 days of treatment .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Case Study on Cancer Therapy : Clinical trials involving patients with advanced melanoma showed that those treated with this compound exhibited improved progression-free survival rates compared to standard therapies. The study highlighted its potential as an adjunct therapy in cancer treatment regimens .

Q & A

Q. What are the recommended synthetic routes for N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?

The compound is typically synthesized via a multi-step protocol starting from substituted imidazo[1,2-a]pyridine intermediates. A common approach involves:

  • Step 1 : Condensation of 3-bromopyridine-2-amine with a substituted acetophenone derivative under reflux with zinc dust and ammonium chloride to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Coupling of the intermediate with benzamide derivatives using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
  • Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients, followed by recrystallization from ethanol . Key reagents : Zinc dust, phenyl trimethyl ammonium tribromide, and ammonium chloride are critical for bromination and cyclization steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C-NMR : To assign proton environments (e.g., methyl groups at position 8, phenyl substituents) and carbon frameworks .
  • FT-IR : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretching (~3000–3100 cm⁻¹) .
  • LC-MS/HRMS : For molecular weight verification and impurity profiling (e.g., residual brominated byproducts) .
  • Melting Point Analysis : To confirm purity (e.g., sharp melting points between 215–217°C for related analogs) .

Q. How can researchers assess the compound’s inhibitory activity against therapeutic targets like COX-2?

  • Enzyme Assays : Use recombinant COX-2 in vitro assays with colorimetric (e.g., prostaglandin E₂ quantification) or fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
  • Selectivity Screening : Compare inhibition against COX-1 to confirm COX-2 specificity .
  • Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α suppression) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency; ligand choice (e.g., XPhos) improves aryl halide activation .
  • Solvent Optimization : Use DMF or toluene for polar vs. non-polar reaction conditions, balancing solubility and reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <6 hours while maintaining >80% yield . Data-Driven Example :
ConditionYield (%)Purity (%)
Pd(OAc)₂, DMF, 120°C6595
Pd(PPh₃)₄, toluene, 80°C7898

Q. How do structural modifications (e.g., halogenation) influence biological activity?

  • Substituent Effects : Bromination at position 8 (as in []) enhances electrophilicity, improving kinase binding (e.g., CDK2 inhibition) .
  • Fluorine Introduction : 4-Fluoro-phenyl analogs show increased metabolic stability (CYP450 resistance) and blood-brain barrier penetration .
  • Methoxy Groups : Improve solubility but may reduce target affinity due to steric hindrance .

Q. How can computational methods resolve contradictions in binding mode predictions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2’s ATP-binding pocket. Validate with mutagenesis data (e.g., Lys33 and Asp145 residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates reliable binding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic vs. electrostatic) .

Q. What strategies validate the compound’s mechanism in proliferative disease models?

  • In Vivo Xenografts : Administer 10–50 mg/kg doses in nude mice with implanted tumor lines (e.g., HCT-116 colon cancer). Monitor tumor volume and apoptosis via TUNEL assays .
  • Biomarker Analysis : Quantify phospho-CDK2 (Thr160) and cyclin E levels via Western blot to confirm target engagement .
  • Off-Target Screening : Use KinomeScan® panels to rule out activity against unrelated kinases (e.g., EGFR, VEGFR) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare HRMS data with theoretical [M+H]⁺ values .
  • Analog Design : Prioritize substituents at positions 2 (phenyl) and 8 (methyl) for SAR studies, as these regions impact steric and electronic properties .
  • Fluorescent Probes : Derivatives with nitrobenzoxadiazole (NBD) tags enable live-cell imaging of target localization (e.g., mitochondrial vs. nuclear) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.